molecular formula C11H17NO3 B163958 3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one CAS No. 132561-08-1

3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one

Cat. No.: B163958
CAS No.: 132561-08-1
M. Wt: 211.26 g/mol
InChI Key: SLNQFJILJJUIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one is a heterocyclic organic compound that belongs to the pyrrolidine family This compound is characterized by its unique structure, which includes an acetyl group, an ethoxy group, and three methyl groups attached to a pyrrol-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2,4,5-trimethylpyrrole in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes cyclization to form the desired pyrrol-2-one derivative.

Reaction Conditions:

    Reagents: Ethyl acetoacetate, 2,4,5-trimethylpyrrole, sodium ethoxide

    Solvent: Ethanol

    Temperature: Reflux

    Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of 3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrol-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium

    Reduction: Sodium borohydride (NaBH₄) in methanol

    Substitution: Ammonia (NH₃) or thiol (RSH) in ethanol

Major Products

    Oxidation: Pyrrol-2,3-dione derivatives

    Reduction: 3-Hydroxy-5-ethoxy-1,4,5-trimethylpyrrol-2-one

    Substitution: 3-Acetyl-5-amino-1,4,5-trimethylpyrrol-2-one

Scientific Research Applications

3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or ion channels, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetyl-5-methoxy-1,4,5-trimethylpyrrol-2-one
  • 3-Acetyl-5-propoxy-1,4,5-trimethylpyrrol-2-one
  • 3-Acetyl-5-butoxy-1,4,5-trimethylpyrrol-2-one

Uniqueness

3-Acetyl-5-ethoxy-1,4,5-trimethyl-1H-pyrrol-2(5H)-one is unique due to the presence of the ethoxy group, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

132561-08-1

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-acetyl-5-ethoxy-1,4,5-trimethylpyrrol-2-one

InChI

InChI=1S/C11H17NO3/c1-6-15-11(4)7(2)9(8(3)13)10(14)12(11)5/h6H2,1-5H3

InChI Key

SLNQFJILJJUIPN-UHFFFAOYSA-N

SMILES

CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C

Canonical SMILES

CCOC1(C(=C(C(=O)N1C)C(=O)C)C)C

Synonyms

2H-Pyrrol-2-one,3-acetyl-5-ethoxy-1,5-dihydro-1,4,5-trimethyl-(9CI)

Origin of Product

United States

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